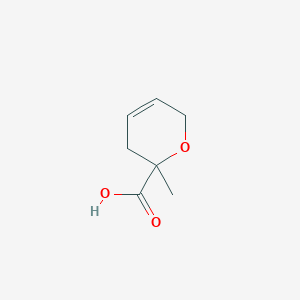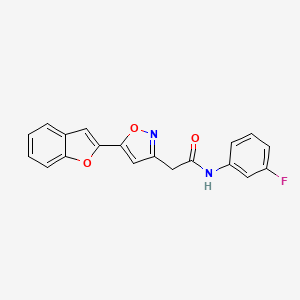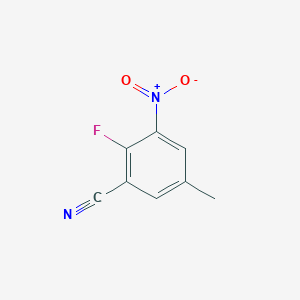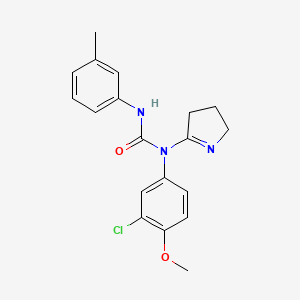
6-Methyl-2,5-dihydropyran-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . Pyrans are a class of six-membered conjugated cyclic esters .
Synthesis Analysis
The synthesis of carboxylic acids and pyran compounds can be complex and varies depending on the specific compound. For example, carboxylic acids can be prepared from a wide range of precursors, including alcohols, aldehydes, nitriles, and alkyl halides .Molecular Structure Analysis
The molecular structure of carboxylic acids involves a carbonyl group (C=O) and a hydroxyl group (-OH) on the same carbon . Pyrans consist of a six-membered ring with five carbon atoms and one oxygen atom .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including decarboxylation, in which the carboxylic acid group is removed, often as carbon dioxide . Pyran compounds can also participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of carboxylic acids and pyran compounds can vary widely. For example, carboxylic acids are typically polar and can form hydrogen bonds, which gives them relatively high boiling points .Applications De Recherche Scientifique
Solid-Phase Synthesis of Peptide Alcohols
6-Methyl-2,5-dihydropyran-6-carboxylic acid has been explored as a novel bifunctional linker for the solid-phase synthesis of peptide alcohols. Utilizing the Fmoc strategy, this compound aids in linking an amino alcohol and an amine resin, facilitating the synthesis of complex molecules like Octreotide (Hsieh et al., 1998).
Synthesis of Pyranopyrazoles
In the context of green chemistry, 6-Methyl-2,5-dihydropyran-6-carboxylic acid derivatives have been used in the efficient synthesis of pyranopyrazoles. This process involves a one-pot, four-component condensation reaction that operates under solvent-free conditions, emphasizing sustainability and efficiency in chemical synthesis (Zolfigol et al., 2013).
Corrosion Inhibition
Research has also demonstrated the utility of pyranopyrazole derivatives, closely related to 6-Methyl-2,5-dihydropyran-6-carboxylic acid, as effective corrosion inhibitors for mild steel. These compounds exhibit significant efficiency in protecting steel surfaces, contributing to their potential in industrial applications, particularly in the pickling process (Dohare et al., 2017).
Reversible Blocking of Amino Groups
The modification of 6-Methyl-2,5-dihydropyran-6-carboxylic acid has been studied for the reversible blocking of amino groups, a process crucial in the synthesis and modification of proteins and peptides. This research contributes to the broader understanding of chemical reactivity and potential applications in biochemistry and drug development (Dixon & Perham, 1968).
Metal Coordination Polymers
Furthermore, derivatives of 6-Methyl-2,5-dihydropyran-6-carboxylic acid have been instrumental in the synthesis of metal coordination polymers. These structures exhibit unique thermal and luminescence properties, making them of interest for materials science research and potential applications in electronics and photonics (Cheng et al., 2017).
Mécanisme D'action
Target of Action
6-Methyl-2,5-dihydropyran-6-carboxylic acid is a derivative of pyrone compounds . Pyrones are a class of six-membered conjugated cyclic esters that occur widely in nature, particularly in plants and bacteria . They possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity . .
Mode of Action
Pyrone derivatives, to which this compound belongs, are known to interact with various biological targets due to their α, β unsaturated-δ-ring structure . This structure allows them to engage in diverse chemical reactions, potentially leading to various biological effects .
Biochemical Pathways
Pyrone derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Given the known biological activities of pyrone derivatives, it is plausible that this compound may exhibit antimicrobial, antiviral, cytotoxic, and antitumor effects
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-methyl-2,5-dihydropyran-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-7(6(8)9)4-2-3-5-10-7/h2-3H,4-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLROHWUMUYOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,5-dihydropyran-6-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B2571043.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2571044.png)
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2571046.png)

![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2571050.png)
![N-(4-fluorobenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2571051.png)

![2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol](/img/structure/B2571053.png)
![Pyridin-2-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2571055.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-isobutyramidobenzofuran-2-carboxamide](/img/structure/B2571057.png)
![N-(3,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2571058.png)


